molecular formula C10H12O4 B11790585 Methyl 5-isobutyrylfuran-2-carboxylate

Methyl 5-isobutyrylfuran-2-carboxylate

Cat. No.: B11790585
M. Wt: 196.20 g/mol
InChI Key: DFGKQIWGRVKERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutyrylfuran-2-carboxylate typically involves the esterification of 5-isobutyrylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isobutyrylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-isobutyrylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Methyl 5-isobutyrylfuran-2-carboxylate can be compared with other furan derivatives, such as:

Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-(2-methylpropanoyl)furan-2-carboxylate

InChI

InChI=1S/C10H12O4/c1-6(2)9(11)7-4-5-8(14-7)10(12)13-3/h4-6H,1-3H3

InChI Key

DFGKQIWGRVKERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(O1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.